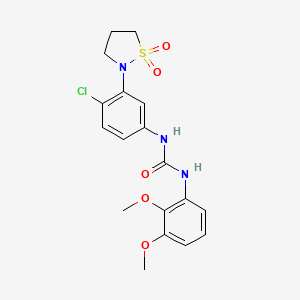
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2,3-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C18H20ClN3O5S and its molecular weight is 425.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2,3-dimethoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable functional groups:
- Chloro-substituted phenyl group
- Isothiazolidin-2-yl moiety
- Urea linkage
These components contribute to its reactivity and biological properties. The molecular formula is C18H18ClN3O4S with a molecular weight of approximately 425.88 g/mol.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of isothiazolidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines. The results demonstrated that modifications in the isothiazolidine structure could enhance anticancer activity, suggesting that this compound may possess similar or enhanced effects .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with isothiazolidine rings have been reported to exhibit broad-spectrum antimicrobial effects.
Research Findings:
In vitro studies have shown that certain isothiazolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
The biological activity of this compound may involve:
- Enzyme Inhibition: The urea moiety can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation: The compound may bind to specific receptors involved in cell signaling pathways, altering cellular responses.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Nitration and Reduction: Starting with 4-chloroaniline, nitration followed by reduction yields the corresponding amine.
- Cyclization: The amine reacts with isothiazolidine-1,1-dioxide to form the isothiazolidinyl derivative.
- Acylation: Acylation with a suitable acid chloride completes the synthesis.
Comparative Analysis
To understand the uniqueness of this compound, a comparison table with similar compounds is provided:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Chloro-substituted phenyl | Anticancer |
| Compound B | Isothiazolidine ring | Antimicrobial |
| This compound | Chloro-substituted phenyl + Isothiazolidine + Urea | Potential anticancer and antimicrobial |
Properties
IUPAC Name |
1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S/c1-26-16-6-3-5-14(17(16)27-2)21-18(23)20-12-7-8-13(19)15(11-12)22-9-4-10-28(22,24)25/h3,5-8,11H,4,9-10H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYXNBZOBBRBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














